molecular formula C25H17FN2O3 B2605417 N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide CAS No. 2419602-44-9

N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide

Cat. No.: B2605417
CAS No.: 2419602-44-9
M. Wt: 412.42
InChI Key: SRWRXCVHBRKFBB-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can also vary widely. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .

Scientific Research Applications

Medical Imaging Applications

One notable application of related quinoline-2-carboxamide derivatives is in medical imaging, particularly for visualizing peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). A study by Matarrese et al. (2001) synthesized novel quinoline-2-carboxamide derivatives as potential radioligands for noninvasive assessment of PBR in vivo. These radioligands showed high specific binding to PBR in several organs, suggesting their usefulness in PET imaging to explore PBR-related pathologies and physiological processes (Matarrese et al., 2001).

Antibacterial Activity

The compound and its derivatives have also been studied for their antibacterial properties. Research by Idrees et al. (2020) on a series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrated excellent yields and significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This indicates the potential of such compounds in developing new antibacterial agents (Idrees et al., 2020).

Antioxidant and Antibacterial Studies

Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating them for in vitro antioxidant and antibacterial activity. The study found that some compounds exhibited good chelating ability and scavenging activity, as well as antibacterial properties comparable to ampicillin against certain bacteria, highlighting their potential as both antioxidants and antibacterial agents (Shankerrao et al., 2013).

Antitubercular Activity

Additionally, Bodke et al. (2017) explored Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives for their antibacterial and antitubercular activities. The study discovered that some derivatives exhibited high activity against S. aureus and E. faecalis, suggesting the utility of these compounds in developing new treatments for bacterial and tuberculosis infections (Bodke et al., 2017).

Mechanism of Action

The mechanism of action of benzofuran derivatives can depend on their specific structure and the biological or pharmacological activity they exhibit. For instance, some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research in this area will likely focus on developing new therapeutic agents and improving the bioavailability of these compounds .

Properties

IUPAC Name

N-[1-benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O3/c26-17-10-11-20-18(13-17)19(14-23(29)27-20)25(30)28-24(15-6-2-1-3-7-15)22-12-16-8-4-5-9-21(16)31-22/h1-14,24H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWRXCVHBRKFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)NC(=O)C4=CC(=O)NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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